molecular formula C16H17BrN4O3 B2626811 6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2380060-14-8

6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione

Cat. No.: B2626811
CAS No.: 2380060-14-8
M. Wt: 393.241
InChI Key: KPDBVJMCXASTEI-UHFFFAOYSA-N
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Description

6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromophenyl Acetyl Intermediate: The initial step involves the acetylation of 4-bromophenyl with acetic anhydride in the presence of a catalyst such as pyridine.

    Piperazine Coupling: The bromophenyl acetyl intermediate is then reacted with piperazine under reflux conditions in an appropriate solvent like ethanol.

    Pyrimidine Ring Formation: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring. This step may require the use of a base such as sodium hydroxide and heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

6-[4-[2-(4-Bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group with a piperazine ring and a pyrimidine core makes it a versatile compound for various applications.

Properties

IUPAC Name

6-[4-[2-(4-bromophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O3/c17-12-3-1-11(2-4-12)9-15(23)21-7-5-20(6-8-21)13-10-14(22)19-16(24)18-13/h1-4,10H,5-9H2,(H2,18,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDBVJMCXASTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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